

# Application Notes and Protocols for Staining Fixed Cells with Brilliant Orange

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## Compound of Interest

Compound Name: *Brilliant Orange*

Cat. No.: *B13756036*

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## Introduction

Brilliant Orange is a novel, high-performance organic fluorophore designed for the vibrant and specific staining of cellular components in fixed-cell preparations. Characterized by its exceptional brightness and high photostability, Brilliant Orange is an ideal choice for a wide range of fluorescence microscopy applications, including immunofluorescence, colocalization studies, and high-content screening. Its spectral properties, with excitation and emission maxima in the orange range of the spectrum, allow for easy integration into multicolor imaging experiments with common blue, green, and far-red fluorescent probes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Brilliant Orange for staining fixed cells. The protocols detailed below are suitable for both adherent and suspension cell cultures and are compatible with standard fixation and permeabilization techniques.

## Quantitative Data Presentation

The photophysical properties of Brilliant Orange are summarized in the table below. This data highlights the dye's suitability for fluorescence imaging, characterized by a high quantum yield and excellent photostability, ensuring bright and durable fluorescent signals.

Property	Value
Excitation Maximum (Ex max)	~550 nm
Emission Maximum (Em max)	~565 nm
Quantum Yield ( $\Phi$ )	~0.60[1][2]
Molar Extinction Coefficient	~58,000 cm <sup>-1</sup> M <sup>-1</sup> [1][2]
Photostability	High[1][2]

## Experimental Protocols

### Protocol 1: Staining Fixed Adherent Cells

This protocol outlines the procedure for staining adherent cells cultured on glass coverslips or in multi-well plates.

Materials:

- Cells cultured on sterile glass coverslips or in imaging-compatible plates
- Phosphate-Buffered Saline (PBS), pH 7.4
- 4% Paraformaldehyde (PFA) in PBS (freshly prepared)
- 0.1% Triton™ X-100 in PBS for permeabilization
- Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)
- Brilliant Orange Staining Solution (refer to manufacturer's instructions for dilution)
- Mounting Medium with DAPI (optional, for nuclear counterstaining)

Procedure:

- Cell Culture: Grow adherent cells on coverslips or plates to the desired confluency.
- Washing: Gently wash the cells twice with PBS to remove culture medium.[3]

- Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[3][4][5]
- Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.[4]
- Permeabilization: Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature.[4][6] This step is necessary for intracellular targets.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Blocking (Optional but Recommended): If performing immunostaining in conjunction with Brilliant Orange, block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.[4]
- Staining: Incubate the cells with the Brilliant Orange Staining Solution for 30-60 minutes at room temperature, protected from light. The optimal staining time may vary depending on the cell type and target.[6]
- Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
- Counterstaining (Optional): If desired, counterstain the nuclei with a DAPI-containing mounting medium.
- Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. For cells in plates, add PBS or mounting medium to the wells. Image the stained cells using a fluorescence microscope equipped with appropriate filters for orange fluorescence.

## Protocol 2: Staining Fixed Suspension Cells

This protocol is designed for staining cells grown in suspension.

Materials:

- Suspension cell culture
- Phosphate-Buffered Saline (PBS), pH 7.4
- 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

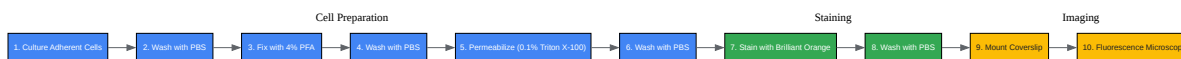
- 0.1% Triton™ X-100 in PBS
- Brilliant Orange Staining Solution
- Microcentrifuge tubes
- Mounting Medium

#### Procedure:

- Cell Harvesting: Pellet the suspension cells by centrifugation (e.g., 300 x g for 5 minutes).
- Washing: Resuspend the cell pellet in PBS and centrifuge again. Repeat this wash step twice.
- Fixation: Resuspend the cells in 4% PFA in PBS and incubate for 15 minutes at room temperature.[\[4\]](#)[\[5\]](#)
- Washing: Pellet the cells and wash three times with PBS.[\[4\]](#)
- Permeabilization: Resuspend the cells in 0.1% Triton™ X-100 in PBS and incubate for 10 minutes at room temperature.[\[4\]](#)[\[6\]](#)
- Washing: Pellet the cells and wash three times with PBS.
- Staining: Resuspend the cell pellet in the Brilliant Orange Staining Solution and incubate for 30-60 minutes at room temperature, protected from light.[\[6\]](#)
- Washing: Pellet the cells and wash three times with PBS to remove excess dye.
- Mounting and Imaging: Resuspend the final cell pellet in a small volume of PBS or mounting medium. Mount a drop of the cell suspension onto a microscope slide and cover with a coverslip. Image using a fluorescence microscope.

## Mandatory Visualizations

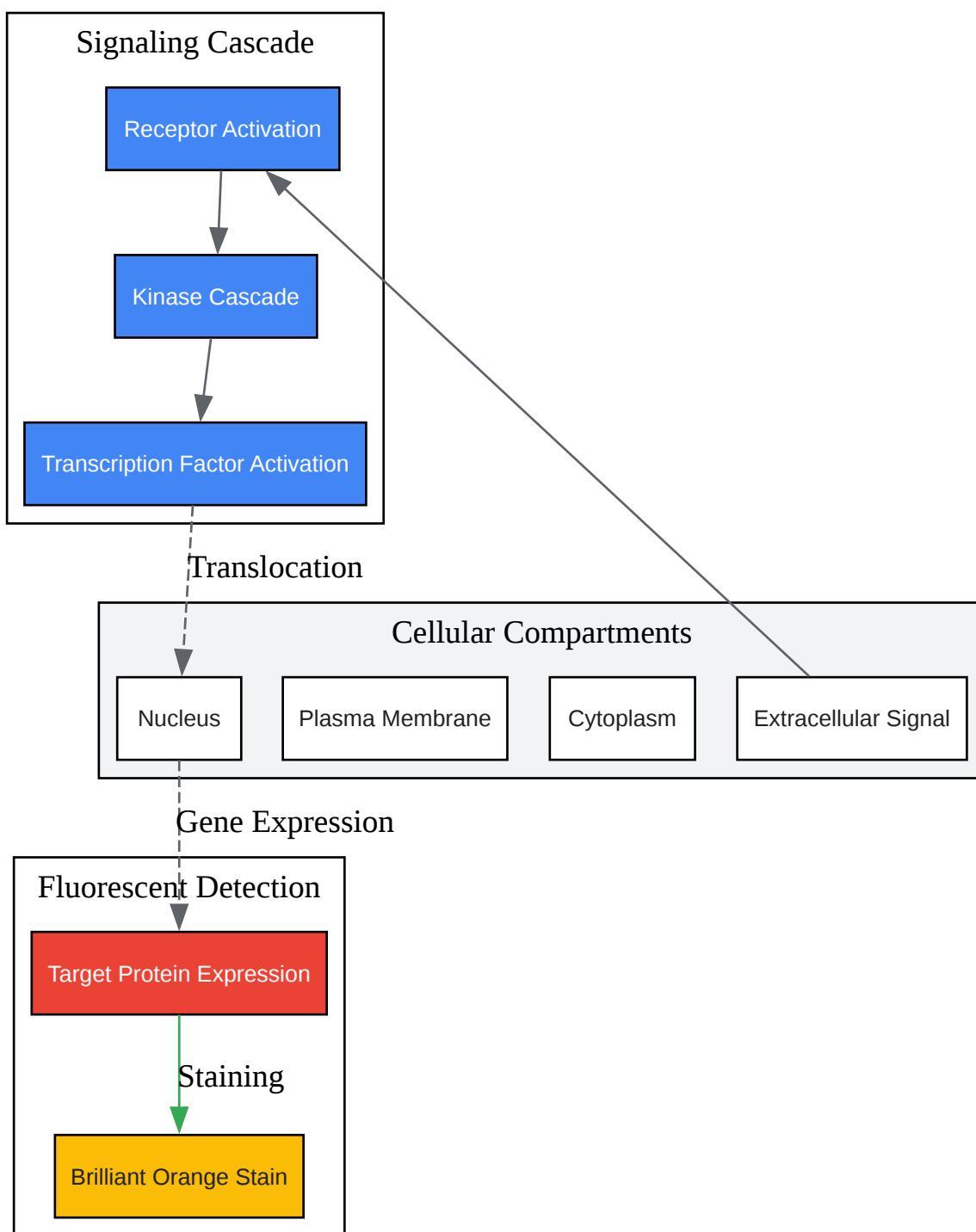
## Experimental Workflow for Staining Fixed Adherent Cells



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Caption: Workflow for staining fixed adherent cells with Brilliant Orange.

## Generalized Signaling Pathway Visualization



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Caption: Detection of a target protein using Brilliant Orange staining.

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